![molecular formula C11H15ClN2O4S B12540573 Benzenesulfonamide, 4-chloro-N-methoxy-N-[(propylamino)carbonyl]- CAS No. 143065-09-2](/img/structure/B12540573.png)
Benzenesulfonamide, 4-chloro-N-methoxy-N-[(propylamino)carbonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 4-chloro-N-methoxy-N-[(propylamino)carbonyl]- is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes. The presence of the 4-chloro, N-methoxy, and N-[(propylamino)carbonyl] groups in its structure imparts unique chemical and biological properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide derivatives typically involves the reaction of benzenesulfonyl chloride with appropriate amines. For the preparation of 4-chloro-N-methoxy-N-[(propylamino)carbonyl]benzenesulfonamide, the following steps can be employed:
Starting Material: Begin with 4-chlorobenzenesulfonyl chloride.
Amination: React the 4-chlorobenzenesulfonyl chloride with N-methoxypropylamine under basic conditions to form the desired product.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of benzenesulfonamide derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, 4-chloro-N-methoxy-N-[(propylamino)carbonyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of benzenesulfonic acids.
Reduction: Formation of benzenesulfinic acids.
Hydrolysis: Formation of sulfonic acids and amines.
Applications De Recherche Scientifique
Benzenesulfonamide, 4-chloro-N-methoxy-N-[(propylamino)carbonyl]- has several scientific research applications:
Medicinal Chemistry: Used as an inhibitor of carbonic anhydrase enzymes, which are targets for the treatment of glaucoma, epilepsy, and certain cancers.
Antimicrobial Agents: Exhibits antimicrobial properties and is used in the development of antibacterial and antifungal agents.
Biological Studies: Employed in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: Used in the synthesis of dyes, photochemicals, and disinfectants.
Mécanisme D'action
The mechanism of action of benzenesulfonamide, 4-chloro-N-methoxy-N-[(propylamino)carbonyl]- involves the inhibition of carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and vice versa. This inhibition disrupts the pH balance and ion transport in cells, leading to various therapeutic effects . The molecular targets include carbonic anhydrase IX, which is overexpressed in certain cancer cells, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzenesulfonamide: Lacks the N-methoxy and N-[(propylamino)carbonyl] groups, resulting in different chemical and biological properties.
N-Methyl-4-chlorobenzenesulfonamide: Contains a methyl group instead of the N-methoxy and N-[(propylamino)carbonyl] groups.
4-Chloro-N-methylbenzenesulfonamide: Similar structure but with a methyl group instead of the N-methoxy and N-[(propylamino)carbonyl] groups.
Uniqueness
The presence of the N-methoxy and N-[(propylamino)carbonyl] groups in benzenesulfonamide, 4-chloro-N-methoxy-N-[(propylamino)carbonyl]- imparts unique properties such as enhanced enzyme inhibition and selectivity, making it a valuable compound in medicinal chemistry and biological research .
Propriétés
Numéro CAS |
143065-09-2 |
|---|---|
Formule moléculaire |
C11H15ClN2O4S |
Poids moléculaire |
306.77 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)sulfonyl-1-methoxy-3-propylurea |
InChI |
InChI=1S/C11H15ClN2O4S/c1-3-8-13-11(15)14(18-2)19(16,17)10-6-4-9(12)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,15) |
Clé InChI |
COGIQCXWRWMDSE-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)N(OC)S(=O)(=O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol](/img/structure/B12540492.png)
![2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzene-1-thiol](/img/structure/B12540500.png)
![Pyrrolidine, 1-[4-(2-nitro-1-phenylethyl)phenyl]-](/img/structure/B12540503.png)
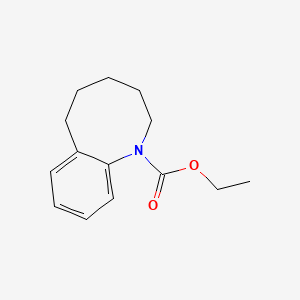
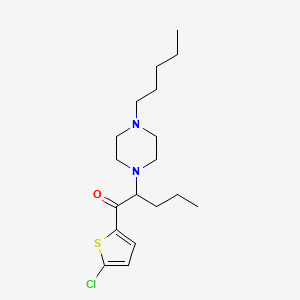
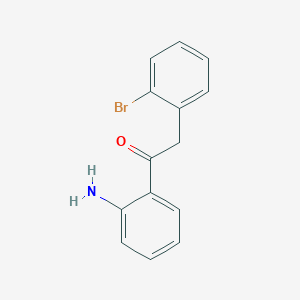
![3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12540529.png)
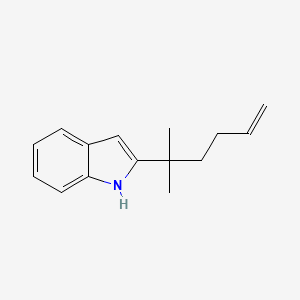
![N-[(6R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide](/img/structure/B12540543.png)
![1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12540546.png)
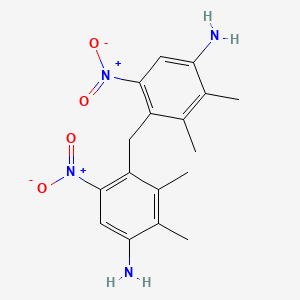
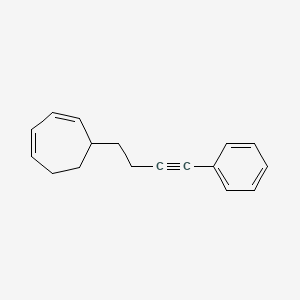
![Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-](/img/structure/B12540561.png)
![4-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-2,5-dimethyl-1H-imidazole;dihydrate](/img/structure/B12540563.png)
